Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate
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Overview
Description
Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate is a chemical compound with the molecular formula C8H12N3NaO2S and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a pyrrolidine group and a sulfinate group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate typically involves the reaction of pyridazine derivatives with pyrrolidine and sulfinate salts under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinate group to a sulfinic acid.
Substitution: The pyridazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonate derivatives, sulfinic acids, and various substituted pyridazine compounds .
Scientific Research Applications
Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfonate
- Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinic acid
- Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfonamide
Uniqueness
Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate is unique due to its specific combination of a pyridazine ring, pyrrolidine group, and sulfinate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
sodium;6-pyrrolidin-1-ylpyridazine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.Na/c12-14(13)8-4-3-7(9-10-8)11-5-1-2-6-11;/h3-4H,1-2,5-6H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCUGEXMDSFGSW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N3NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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